molecular formula C11H11NS B139316 (3-(Thiophen-3-yl)phenyl)methanamine CAS No. 138139-99-8

(3-(Thiophen-3-yl)phenyl)methanamine

Cat. No. B139316
CAS RN: 138139-99-8
M. Wt: 189.28 g/mol
InChI Key: GBUXQFDNGWGBJH-UHFFFAOYSA-N
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Description

(3-(Thiophen-3-yl)phenyl)methanamine, also known as 3-thiophenylmethanamine, is a thiophene-based amine compound that has been studied for its potential applications in scientific research. This compound is an aromatic heterocyclic compound that contains a thiophene ring and an amine group. It is a versatile compound that can be used in a variety of reactions and has been studied for its biological activity, pharmacodynamics, and biochemical and physiological effects.

Scientific Research Applications

Evaluation of Carcinogenic Potential

Research has explored the carcinogenic potential of thiophene analogues, including (3-(Thiophen-3-yl)phenyl)methanamine derivatives. Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, indicating the importance of these compounds in understanding the relationship between chemical structure and carcinogenic activity (Ashby et al., 1978).

Drug Metabolism and Cytochrome P450 Inhibition

Another area of interest is the investigation of chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. Thiophene-containing compounds have been evaluated for their selectivity and potency as inhibitors of various CYP isoforms, which is critical for predicting drug-drug interactions and understanding the metabolism of pharmaceuticals (Khojasteh et al., 2011).

Bioactive Molecules and Drug Design

Thiophene derivatives are pivotal in drug design due to their bioactive properties. These compounds have been investigated for their applications in medicinal chemistry, including their roles as antimicrobial, anticancer, and anti-inflammatory agents. The structural significance of thiophene and its derivatives in the development of new pharmaceuticals underscores their potential in the creation of novel therapeutic agents (Ostrowski, 2022).

Anticancer Agents

Cinnamic acid derivatives, including those containing thiophene structures, have been extensively studied for their anticancer potentials. These investigations highlight the chemical versatility of thiophene-containing compounds and their relevance in developing new antitumor agents (De et al., 2011).

Synthesis and Chemical Analysis

The synthesis and chemical analysis of thiophene derivatives are crucial for expanding their applications in various scientific fields. Research has focused on developing new synthetic methods and understanding the structural characteristics of thiophene-containing compounds, further contributing to their utility in scientific research (Xuan, 2020).

properties

IUPAC Name

(3-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUXQFDNGWGBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601300
Record name 1-[3-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138139-99-8
Record name 1-[3-(Thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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